1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]acetone
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Overview
Description
1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]acetone is an organic compound characterized by the presence of an amino group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring.
Preparation Methods
The synthesis of 1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]acetone typically involves several steps, including the introduction of the fluoro and trifluoromethyl groups onto the phenyl ring, followed by the addition of the amino group and the acetone moiety. Common synthetic routes include:
Fluorination and Trifluoromethylation: The phenyl ring is first subjected to fluorination and trifluoromethylation reactions using reagents such as Selectfluor and trifluoromethyl iodide under specific conditions.
Acetone Addition: The final step involves the addition of the acetone moiety, which can be accomplished through various organic reactions, including aldol condensation.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]acetone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Condensation: The acetone moiety can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]acetone has several scientific research applications:
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]acetone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]acetone can be compared with other similar compounds, such as:
1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone: Similar structure but with a chloro group instead of a fluoro group, leading to different reactivity and applications.
1-Amino-1-[2-fluoro-3-(methyl)phenyl]acetone:
1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol: Similar structure but with an ethanol moiety instead of an acetone moiety, influencing its reactivity and applications.
Properties
Molecular Formula |
C10H9F4NO |
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Molecular Weight |
235.18 g/mol |
IUPAC Name |
1-amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9F4NO/c1-5(16)9(15)6-3-2-4-7(8(6)11)10(12,13)14/h2-4,9H,15H2,1H3 |
InChI Key |
XHWYBDKMSMCSQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)C(F)(F)F)F)N |
Origin of Product |
United States |
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